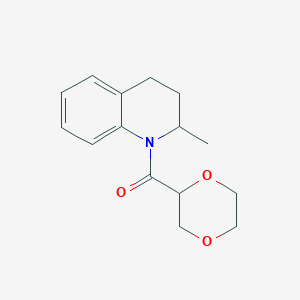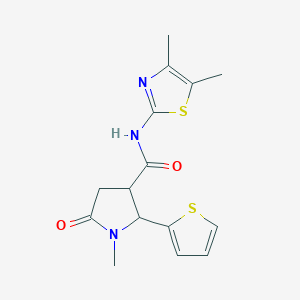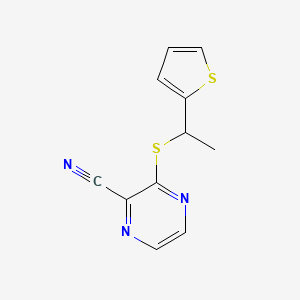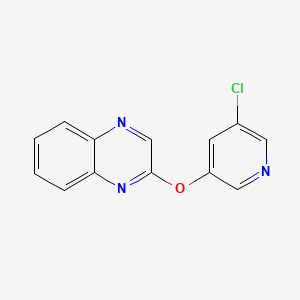![molecular formula C11H11ClN2O B7593684 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole, also known as JWH-250, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. The compound has gained popularity in recent years due to its potent psychoactive effects and its ability to bind to cannabinoid receptors in the brain.
科学的研究の応用
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has also been investigated for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has been studied for its potential use in cancer therapy, as it has been shown to inhibit the proliferation of cancer cells in vitro.
作用機序
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain. The compound binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, as well as to cause changes in body temperature and respiration rate. 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has also been shown to affect the release of hormones such as cortisol and prolactin. In addition, 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has been shown to have effects on the immune system, including the modulation of cytokine production.
実験室実験の利点と制限
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be produced in large quantities with high purity. 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole is also highly potent, which allows for the use of smaller amounts in experiments. However, the psychoactive effects of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole can make it difficult to interpret the results of experiments, and the compound may have off-target effects that could confound the results.
将来の方向性
There are several potential future directions for research on 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole. One area of interest is the development of analogs of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole that have improved therapeutic properties, such as increased potency or reduced psychoactive effects. Another area of interest is the investigation of the effects of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole on different cell types and in different disease models. Finally, the development of new methods for the synthesis of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole and related compounds could lead to improved efficiency and cost-effectiveness in the production of these compounds for research purposes.
Conclusion
In conclusion, 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects and its potential therapeutic applications. The compound is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. While 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has several advantages for use in laboratory experiments, its psychoactive effects can make it difficult to interpret results. Future research on 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole and related compounds has the potential to lead to the development of new therapeutic agents and improved methods for their production.
合成法
The synthesis of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole involves the reaction of 1-(3-methoxyphenyl)propan-2-one with hydrazine hydrate and chloroacetyl chloride. The resulting product is then treated with hydrochloric acid to yield 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole. The synthesis method of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole is relatively simple, and the compound can be produced in large quantities with high purity.
特性
IUPAC Name |
4-chloro-1-[(3-methoxyphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCKAIQDMTWXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)


![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)




![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)